molecular formula C9H10ClN3O B12908290 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 61671-70-3

2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No.: B12908290
CAS No.: 61671-70-3
M. Wt: 211.65 g/mol
InChI Key: JDPJFGVGWUFMNH-UHFFFAOYSA-N
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Description

2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. This molecule features a fused imidazopyrimidine core, a common scaffold in pharmaceuticals, substituted with chloro and propyl functional groups. These substituents make it a valuable intermediate for further chemical synthesis, including nucleophilic substitution and metal-catalyzed cross-coupling reactions to create diverse libraries of analogs for biological screening. The specific research applications and mechanism of action for this compound are not currently well-documented in the scientific literature. Based on the known properties of related compounds, imidazopyrimidine derivatives are frequently investigated for their potential as kinase inhibitors, allosteric modulators of receptors, and other targeted therapeutic agents . Researchers might explore its utility in specific biological pathways. The chloro group at the 2-position typically offers a reactive site for further functionalization, while the propyl group at the 6-position may influence the compound's lipophilicity and pharmacokinetic properties. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

61671-70-3

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

2-chloro-6-propylimidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C9H10ClN3O/c1-2-4-12-5-3-8-11-7(10)6-13(8)9(12)14/h3,5-6H,2,4H2,1H3

InChI Key

JDPJFGVGWUFMNH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=NC(=CN2C1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with propylamine, followed by cyclization with formamide under acidic conditions to form the imidazo[1,2-c]pyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of amino derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and cancer.

    Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound can interfere with cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Similar in structure but lacks the chlorine and propyl substituents.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.

    Pyrimido[4,5-c]pyridazine: Contains a similar pyrimidine core but with different ring fusion and substituents.

Uniqueness

2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the propyl group enhances its reactivity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Q & A

Q. What synthetic strategies are effective for preparing 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one?

The compound can be synthesized via cyclocondensation reactions. A common approach involves α-halocarbonyl compounds reacting with 4(6)-aminopyrimidine derivatives under basic conditions. For instance, analogous imidazopyrimidines are synthesized using bromoacetaldehyde diethyl acetal in aqueous media at reflux, yielding high-purity products after recrystallization . Optimization of reaction time, temperature, and stoichiometry of reagents (e.g., chloro-substituted precursors) is critical to minimize byproducts.

Q. How can X-ray crystallography be utilized to confirm the molecular structure and tautomeric state?

Single-crystal X-ray diffraction is essential for resolving tautomeric forms and hydrogen-bonding networks. For example, structurally similar imidazopyrimidines exhibit planar fused-ring systems with dihedral angles between aromatic rings (e.g., 14.2–70.7°) and intramolecular C–H⋯O/N interactions that stabilize tautomers. Data collection at 296 K with a high data-to-parameter ratio (>10:1) ensures accuracy, and refinement using tools like SHELXL resolves deviations from planarity (<0.3 Å) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituent effects (e.g., chloro and propyl groups) via chemical shifts. For example, chloroimidazopyrimidines show characteristic singlets (δ ~6.5–7.5 ppm) for aromatic protons and distinct splitting patterns for propyl chains .
  • FT-IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) to differentiate tautomers .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?

Strong O–H⋯O hydrogen bonds and weak C–H⋯Cl/N interactions govern crystal packing. Chains along the c-axis form via O–H⋯O bonds (e.g., 2.7 Å), while C–H⋯Cl interactions (3.3–3.5 Å) stabilize layered structures. π-π stacking (centroid distances ~3.67 Å) further enhances stability. Computational tools (e.g., Mercury, PLATON) can model these interactions .

Q. What experimental and computational methods resolve contradictions in tautomeric assignments?

Tautomeric equilibria (e.g., 7-hydroxy-5-oxo vs. 5-hydroxy-7-oxo forms) are resolved via:

  • X-ray crystallography : Directly observes proton positions and bond lengths.
  • DFT calculations : Predict relative stability of tautomers using Gibbs free energy (ΔG) and solvent effects (e.g., PCM models).
  • UV-Vis spectroscopy : Monitor tautomer-specific absorbance shifts in polar vs. nonpolar solvents .

Q. How can catalytic systems be optimized for functionalizing the imidazopyrimidine core?

Copper-catalyzed C–N coupling (e.g., Ullmann-type reactions) with aryl halides introduces substituents at the 6-position. Silver benzoate (10 mol%) enhances catalytic efficiency by stabilizing intermediates. Solvent choice (e.g., DMF vs. toluene) and temperature (80–120°C) impact yields (67–86%). Post-reaction purification via silica gel chromatography (hexane/EtOAc) ensures product purity .

Q. What strategies mitigate challenges in hydrogenolysis of halogenated derivatives?

Catalytic hydrogenation (10% Pd/C, H₂ atmosphere) effectively removes chloro groups but may fail for sterically hindered substrates. Pre-activation of the catalyst (e.g., reduction in EtOH at 50°C) or switching to PtO₂ improves reactivity. Monitoring via TLC prevents over-reduction .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValueSource
Space groupP2₁/c
a, b, c (Å)11.4521, 12.8287, 11.7255
β (°)96.283
R factor0.039
H-bond distances (Å)O–H⋯O: 2.65; C–H⋯Cl: 3.40

Q. Table 2: Optimized Reaction Conditions for C–N Coupling

CatalystLigandSolventTemp (°C)Yield (%)
CuIPhenanthrolineDMF11067
Pd/CNoneEtOH5086

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